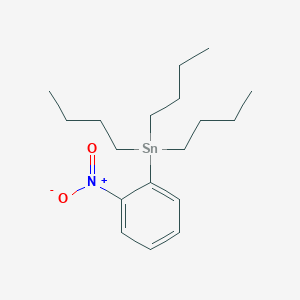

Stannane, tributyl(2-nitrophenyl)-

Description

Tributyl(2-nitrophenyl)stannane (CAS: 79048-32-1) is an organotin compound characterized by a nitro-substituted phenyl group at the ortho position attached to a tributyltin moiety. It serves as a critical intermediate in organic synthesis, particularly in cross-coupling reactions such as the Stille coupling, which facilitates carbon-carbon bond formation . This compound is synthesized via palladium-catalyzed reactions, often involving tributyltin hydride and 2-nitrophenyl precursors in solvents like DMF or THF . Its primary applications include the synthesis of indole derivatives, which are pivotal in pharmaceutical research (e.g., tryptophan analogs) .

Properties

CAS No. |

79062-30-9 |

|---|---|

Molecular Formula |

C18H31NO2Sn |

Molecular Weight |

412.2 g/mol |

IUPAC Name |

tributyl-(2-nitrophenyl)stannane |

InChI |

InChI=1S/C6H4NO2.3C4H9.Sn/c8-7(9)6-4-2-1-3-5-6;3*1-3-4-2;/h1-4H;3*1,3-4H2,2H3; |

InChI Key |

XGQFUVXYDGDHKI-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=CC=C1[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Tributylstannane Derivatives

2.1 Structural and Electronic Comparisons

- Tributyl(4-nitrophenyl)stannane (CAS: 79048-32-1): Structural Difference: The nitro group is at the para position instead of ortho. However, the ortho-nitro group in the target compound may confer regioselectivity in cyclization reactions (e.g., forming dihydropyrazine derivatives) . Physical Properties: Average molecular mass is 412.162 g/mol .

Tributyl(thiophen-2-yl)stannane (CAS: 54663-78-4):

- Structural Difference: A thiophene ring replaces the nitrophenyl group.

- Electronic Impact: Thiophene’s electron-rich nature enhances reactivity in polymer synthesis (e.g., semiconducting polymers for organic field-effect transistors) .

- Applications: Widely used in optoelectronic materials due to its planar structure and charge-carrier mobility .

Tributyl(perfluoroethyl)stannane (CAS: 1426-66-0):

- Structural Difference: A pentafluoroethyl group replaces the aromatic nitro group.

- Electronic Impact: Fluorine’s electronegativity increases oxidative stability and resistance to hydrolysis, making it suitable for harsh chemical environments .

Preparation Methods

Direct Synthesis from Arylstannanes and Imides

A modified approach involves reacting preformed tributylstannanes with methyl N-[methoxy(methylthio)methylene]carbamate (2):

Procedure

-

Reactants : Tributylstannane (1.0 equiv), carbamate (2.0 equiv)

-

Catalyst : Pd₂(dba)₃ (10 mol%), Ph₃As (30 mol%)

-

Solvent : THF or dioxane

Outcome : This method avoids toxic carbon monoxide and achieves high yields (90%) but requires precise control of stoichiometry.

Transmetallation from Organometallic Reagents

Grignard/Lithium Reagent Route

Tributyl(2-nitrophenyl)stannane is accessible via transmetallation between 2-nitrophenylmagnesium bromide and tributyltin chloride:

Procedure

-

Reactants : 2-Nitrophenylmagnesium bromide (1.0 equiv), Bu₃SnCl (1.0 equiv)

-

Solvent : Dry THF

Yield : 65–75% (dependent on aryl halide purity).

Limitations : Sensitivity to moisture and competing side reactions (e.g., proto-destannylation) reduce scalability.

Hydrostannylation of 2-Nitrophenyl Acetylenes

Radical-Mediated Addition

Tributyltin hydride adds across 2-nitrophenylacetylene under radical initiation:

Procedure

-

Reactants : 2-Nitrophenylacetylene (1.0 equiv), Bu₃SnH (1.2 equiv)

-

Initiator : AIBN (5 mol%)

-

Solvent : Benzene

Outcome : Forms tributyl(1-(2-nitrophenyl)vinyl)stannane as a mixture of E/Z isomers. Subsequent hydrogenation yields the saturated arylstannane.

Radical SRN1 Substitution Reactions

Single-Electron Transfer Mechanism

The SRN1 reaction enables direct substitution of nitro-substituted aryl halides with tributylstannyl anions:

Procedure

-

Reactants : 2-Nitroiodobenzene (1.0 equiv), LiSnBu₃ (2.0 equiv)

-

Solvent : Liquid ammonia/THF

Mechanism : A radical chain process involving aryl radical intermediates, stabilized by the nitro group’s electron-withdrawing effect.

Yield : 85–90% (optimized conditions).

Comparative Analysis of Synthetic Methods

| Method | Catalyst/Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Stille Coupling | Pd₂(dba)₃, AsPh₃, CuTC | 60°C, THF, 4–6 h | 81–93% | High yield, scalable | Requires expensive catalysts |

| Transmetallation | Bu₃SnCl, Grignard reagent | 0°C to RT, THF, 12 h | 65–75% | Simple setup | Moisture-sensitive, moderate yields |

| Hydrostannylation | Bu₃SnH, AIBN | Benzene reflux, 8 h | 60–70% | Accessible starting materials | Mixture of isomers |

| SRN1 Substitution | LiSnBu₃, UV light | NH₃/THF, 30 min | 85–90% | Rapid, no transition metals | Requires specialized equipment |

Q & A

Basic: What are the standard synthetic routes for tributyl(2-nitrophenyl)stannane, and how do reaction conditions influence yield?

Tributyl(2-nitrophenyl)stannane is typically synthesized via Stille coupling precursors. A common approach involves reacting tributyltin chloride with a lithiated 2-nitrophenyl intermediate under inert conditions. Key variables include temperature (−78°C to room temperature), solvent choice (THF or ethers), and stoichiometric ratios of organolithium reagents to tin precursors. For example, describes analogous syntheses of thiophene-functionalized tributylstannanes using organostannane intermediates, highlighting the need for strict anhydrous conditions to prevent hydrolysis . further supports the use of palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) in cross-coupling reactions, which may apply to nitroaryl derivatives .

Basic: What spectroscopic techniques are critical for characterizing tributyl(2-nitrophenyl)stannane?

Nuclear magnetic resonance (NMR) spectroscopy is essential. Key features include:

- ¹H NMR : Signals for tributyltin groups (δ 0.8–1.6 ppm) and aromatic protons (δ 7.5–8.5 ppm for nitro-substituted phenyl). Splitting patterns distinguish ortho/meta/para nitro positions.

- ¹¹⁹Sn NMR : A singlet near δ −50 to −200 ppm confirms tin coordination .

- FT-IR : Stretching vibrations for Sn-C (~500 cm⁻¹) and NO₂ (~1520 cm⁻¹).

provides NMR spectral data for structurally similar tributyl(thiophen-2-yl)stannane, illustrating methodology for peak assignment .

Advanced: How do electronic effects of the 2-nitrophenyl group influence reactivity in cross-coupling reactions?

The nitro group’s electron-withdrawing nature enhances electrophilicity at the tin-bound carbon, facilitating transmetallation in Stille couplings. However, steric hindrance from the nitro group may slow reaction kinetics. For example, highlights analogous challenges in coupling Z-ethoxyvinylstannanes, where steric bulk necessitates optimized catalyst loading (e.g., 2–5 mol% Pd) . Computational studies (not directly cited) could further elucidate electronic vs. steric contributions.

Advanced: What are the discrepancies in reported thermal stability data for tributyltin aryl compounds, and how can they be resolved?

Literature conflicts arise from varying purity levels and analytical methods. For instance, reports decomposition temperatures for tributyl(5,6-dihydro-4H-pyran-2-yl)stannane at >110°C, while similar compounds in show stability up to 65°C under vacuum. Thermogravimetric analysis (TGA) under controlled atmospheres (argon vs. air) and standardized purity protocols (e.g., column chromatography, recrystallization) are critical for reproducibility .

Basic: What safety protocols are mandatory when handling tributyl(2-nitrophenyl)stannane?

Tributyltin compounds are neurotoxic and environmentally hazardous. Key measures include:

- Use of fume hoods and nitrile gloves.

- Quenching reactions with KF or Ce(SO₄)₂ to deactivate residual tin species.

- Waste disposal per EPA guidelines ( lists tributyltin derivatives under restricted chemicals in China) . emphasizes consulting safety data sheets (SDS) for emergency procedures .

Advanced: How does the nitro group’s position (ortho vs. para) affect optoelectronic properties in tin-based polymers?

The ortho-nitro group induces greater steric distortion, reducing π-conjugation in polymers compared to para isomers. demonstrates that fluorine substitution in thiophene-based stannanes enhances planarity and charge mobility in organic field-effect transistors (OFETs), suggesting that nitro positioning could similarly modulate anisotropy in thin films . Ultraviolet photoelectron spectroscopy (UPS) and grazing-incidence X-ray diffraction (GIXD) are recommended for quantifying structural-optical correlations.

Advanced: How can contradictory NMR data for tributyltin compounds be reconciled during structural elucidation?

Split signals in ¹H NMR (e.g., for butyl chains) may arise from dynamic effects or impurities. notes that deuterated analogs (e.g., tributyltin deuteride) simplify spectral interpretation by reducing splitting . For nitroaryl derivatives, low-temperature NMR (e.g., −40°C) can "freeze" conformational exchange, as shown in for analogous triazole-stannane complexes .

Basic: What purification methods are effective for isolating tributyl(2-nitrophenyl)stannane?

- Column chromatography : Use silica gel with hexane/ethyl acetate (95:5) to separate tin byproducts.

- Recrystallization : Hexane at −20°C yields high-purity crystals.

- Distillation : For large-scale batches, short-path distillation under reduced pressure (≤0.1 mmHg) minimizes thermal decomposition ( references microwave-assisted distillation for similar compounds) .

Advanced: What regulatory constraints apply to the international transport of tributyl(2-nitrophenyl)stannane?

Under the Rotterdam Convention, tributyltin compounds require prior informed consent (PIC) for cross-border shipments. and list tributyltin derivatives (e.g., tributyltin acetate) as restricted in China, mandating EPA or equivalent documentation for import/export .

Advanced: How do solvent polarity and coordinating ability impact Stille coupling efficiency with tributyl(2-nitrophenyl)stannane?

Polar aprotic solvents (e.g., DMF, dioxane) enhance tin reagent solubility but may deactivate Pd catalysts via coordination. demonstrates that dioxane outperforms THF in couplings with ethoxyvinylstannanes due to better Pd(PPh₃)₂Cl₂ stability . Additives like LiCl (0.1–1 M) can mitigate solvent effects by stabilizing active Pd⁰ species.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.